BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Antiproliferative activity Benzothiazole derivatives Cancer cell line screening

This benzothiazole-sulfamoylbenzamide combines a 6-yl amide linkage with a cyclohexyl(methyl)sulfamoyl group, a specific substitution pattern within the University of Pardubice SAR library. No other cataloged analog duplicates this exact combination. Its cytotoxicity profile (HepG2 IC50 ~6.92 µM, MCF7 ~8.26 µM) and potential NAMPT inhibition make it valuable for scaffold-hopping campaigns. Purchase for systematic N-alkyl comparison or ADME profiling alongside butyl analogs.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.6 g/mol
CAS No. 941877-44-7
Cat. No. B3309051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
CAS941877-44-7
Molecular FormulaC21H23N3O3S2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C21H23N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-19-20(13-16)28-14-22-19/h7-14,17H,2-6H2,1H3,(H,23,25)
InChIKeyHUKDHSSQSAZGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (CAS 941877-44-7): Compound Identity and Research Procurement Context


N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (CAS 941877-44-7) is a synthetic benzothiazole-sulfamoylbenzamide derivative with the molecular formula C21H23N3O3S2 and a molecular weight of 429.6 g/mol . This compound belongs to a class of N,N-disubstituted sulfamoylbenzamides incorporating a benzothiazole block, a structural family that has been the subject of synthetic methodology development at academic institutions [1]. Its core scaffold combines a benzothiazole heterocycle linked via an amide bond to a para-substituted benzamide bearing a cyclohexyl(methyl)sulfamoyl group, a substitution pattern explored for potential kinase inhibitor and targeted therapeutic applications [2].

Why In-Class Benzothiazole-Sulfonamide Analogs Cannot Be Interchanged with N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (CAS 941877-44-7) Without Consequence


The benzothiazole-sulfamoylbenzamide chemotype demonstrates pronounced structure-activity relationship (SAR) sensitivity, where seemingly minor positional isomerism or N-substituent variation can drive substantial differences in target engagement and biological potency. For example, among benzothiazole-sulfonamide derivatives evaluated as carbonic anhydrase inhibitors, 6-sulfamoyl versus 5-sulfamoyl positional isomers yield distinct inhibition profiles across hCA isoforms [1]. Similarly, within the N,N-dialkylsulfamoylbenzamide series containing the benzothiazole block, the identity of the N-alkyl substituent on the sulfamoyl group and the benzothiazole ring substitution position are both confirmed as independent SAR variables governing biological activity [2]. The target compound CAS 941877-44-7 carries a specific and uncommon combination: benzothiazole substitution at the 6-position amide linkage, combined with a cyclohexyl(methyl)sulfamoyl group on the benzamide ring. No publicly available peer-reviewed data establish that a 5-position benzothiazole analog, a different N,N-dialkyl variant, or any closely related compound replicates its binding, potency, or functional profile. Absent such evidence, generic substitution with an in-class analog introduces unquantified risk of altered target engagement and divergent biological readout.

Quantitative Differential Evidence Assessment: N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (CAS 941877-44-7) Versus Closest Analogs


Antiproliferative Activity Against HepG2 and MCF7 Cell Lines: Class-Level Benzothiazole-Sulfonamide Comparison

CAS 941877-44-7 has been reported to exhibit antiproliferative activity with IC50 values of approximately 6.92 µM against HepG2 hepatocellular carcinoma cells and approximately 8.26 µM against MCF7 breast adenocarcinoma cells . These data are derived from compound vendor-supplied characterization and do not originate from a peer-reviewed primary research publication. The assay conditions, including incubation time, cell seeding density, and endpoint readout methodology, are not publicly documented. Therefore, direct head-to-head comparison with a structurally defined comparator under identical experimental conditions cannot be performed. For context, structurally distinct benzothiazole derivatives evaluated in the MCF7 cell line have yielded IC50 values spanning from 9.7 µM (compound B5, a 2-substituted benzothiazole EGFR inhibitor) to 1.4 µM (doxorubicin standard) [1]. This range illustrates that the target compound's reported activity falls within a zone that is not differentiated from other benzothiazole chemotypes when assayed in the same cell line, and it is substantially less potent than the clinical standard doxorubicin.

Antiproliferative activity Benzothiazole derivatives Cancer cell line screening

NAMPT Enzyme Inhibition: Target Hypothesis Without Quantitative Comparative Data

CAS 941877-44-7 has been identified as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway that is overexpressed in multiple cancer types . The benzothiazole scaffold has been explored as a cap group replacement for the pyridine ring in NAMPT inhibitor design, with the goal of improving pharmacokinetic properties relative to FK866, the prototypical NAMPT inhibitor [1]. However, no publicly available IC50, Ki, or % inhibition value against recombinant NAMPT has been disclosed for CAS 941877-44-7. In contrast, well-characterized benzothiazole-containing NAMPT inhibitors from the literature demonstrate IC50 values in the low nanomolar range (e.g., 14.6 nM for a representative inhibitor in enzymatic assay) [2]. Without a quantitative NAMPT inhibition value for the target compound, its position relative to FK866 or other benzothiazole-based NAMPT inhibitors cannot be determined.

NAMPT inhibition NAD metabolism Cancer metabolism

Benzothiazole Positional Isomerism (6-yl vs. 5-yl): Structural Differentiation Without Biological Comparison

CAS 941877-44-7 bears the benzothiazole amide linkage exclusively at the 6-position of the heterocycle ring. A directly analogous compound exists with substitution at the 5-position: CAS 892852-84-5 (4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide) and CAS 941966-32-1 (N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide) [1][2]. In the benzothiazole-sulfonamide carbonic anhydrase inhibitor series, 6-sulfamoyl versus 5-sulfamoyl positional isomers exhibit distinct isoform selectivity profiles [3]. However, no peer-reviewed study has directly compared the 6-yl and 5-yl positional isomers within the sulfamoylbenzamide subclass for any biological target. The synthetic thesis work on N,N-disubstituted sulfamoylbenzamides containing the benzothiazole block confirms that both the benzothiazole attachment position and the N-alkyl substituent pattern are independently varied during SAR exploration, implying that positional isomers are unlikely to be functionally interchangeable [4].

Positional isomerism Benzothiazole regiochemistry Structure-activity relationship

N,N-Dialkylsulfamoyl Substituent Variation: Cyclohexyl(methyl) vs. Butyl(methyl) and Other Alkyl Combinations

The target compound carries an N-cyclohexyl-N-methyl substitution pattern on the sulfamoyl group. Multiple analogs with different N,N-dialkyl combinations on the same benzothiazole-sulfamoylbenzamide core are documented: CAS 683792-34-9 bears an N-butyl-N-methyl group, while CAS 922969-39-9 features an N-butyl-N-ethyl substitution [1][2]. The cyclohexyl group confers distinct physicochemical properties relative to linear alkyl chains: increased steric bulk, higher lipophilicity (estimated AlogP increase of approximately 0.5–1.0 log units compared to n-butyl), and potentially enhanced metabolic stability due to steric shielding of the sulfamoyl group . However, no parallel biological testing of cyclohexyl(methyl) versus butyl(methyl) or butyl(ethyl) variants has been publicly reported for any target. The synthetic thesis programs at the University of Pardubice treat the N,N-dialkyl group as a modular SAR parameter that is systematically varied, confirming that different N,N-dialkyl combinations are not assumed to be bioequivalent [3]. Without comparative biological data, the specific contribution of the cyclohexyl group to target potency, selectivity, or ADME properties remains undetermined.

Sulfamoyl N-substitution Lipophilicity modulation Cyclohexyl group pharmacokinetics

Research and Procurement Application Scenarios for N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (CAS 941877-44-7)


Benzothiazole-Sulfamoylbenzamide SAR Library Construction

CAS 941877-44-7 serves as a specific structural variant within a systematic SAR library of N,N-disubstituted sulfamoylbenzamides containing the benzothiazole block. Academic synthetic programs at the University of Pardubice have established the methodology for varying both the benzothiazole attachment position and the N,N-dialkylsulfamoyl substituent pattern [1]. The target compound occupies a distinct combinatorial position (6-yl amide linkage, cyclohexyl/methyl N-substitution) that is not duplicated by other commercially cataloged analogs. For research groups systematically exploring how the cyclohexyl group modulates target binding relative to linear alkyl chains, this compound provides a necessary data point. Procurement is justified only when the experimental design explicitly requires comparison across the N-alkyl dimension with other members of the same sulfamoylbenzamide series.

NAMPT Inhibitor Scaffold-Hopping and Cap Group Exploration

The benzothiazole scaffold has been investigated as a cap group replacement for the pyridine ring in NAMPT inhibitor design, with the goal of improving pharmacokinetic properties relative to FK866 [2]. CAS 941877-44-7, which has been qualitatively associated with NAMPT inhibition , may be of interest to medicinal chemistry groups engaged in scaffold-hopping campaigns aiming to replace the pyridine cap group with benzothiazole-derived alternatives. However, the absence of a public NAMPT IC50 value means that researchers must independently generate enzymatic inhibition data to establish whether this compound warrants further optimization. Its procurement value is contingent on the user's commitment to performing primary NAMPT biochemical profiling.

Physicochemical and In Vitro ADME Profiling of Cyclohexyl-Substituted Sulfamoylbenzamides

The cyclohexyl(methyl)sulfamoyl group present in CAS 941877-44-7 is expected to confer distinct physicochemical properties—including increased lipophilicity and steric bulk—compared to linear N-alkyl or N-aryl sulfamoyl analogs . Research groups focused on understanding how cyclohexyl substitution affects aqueous solubility, microsomal stability, plasma protein binding, or membrane permeability within the benzothiazole-sulfamoylbenzamide chemotype may find this compound useful as a representative cyclohexyl-bearing exemplar. Comparative ADME profiling against the butyl(methyl) (CAS 683792-34-9) or butyl(ethyl) (CAS 922969-39-9) variants would require parallel procurement of all comparators and simultaneous testing under identical assay conditions.

Provisional Antiproliferative Screening in Cancer Cell Line Panels

Vendor-reported data indicate antiproliferative activity for CAS 941877-44-7 with IC50 values of approximately 6.92 µM (HepG2) and 8.26 µM (MCF7) . These data points, while unvalidated by peer review, suggest that the compound may exhibit modest cytotoxicity in certain cancer cell lines. For academic screening groups seeking to benchmark benzothiazole-sulfamoylbenzamide derivatives in broader cell line panels (e.g., NCI-60), this compound could be included to fill a structural diversity gap. Users must independently verify the reported IC50 values and establish selectivity windows against non-transformed cell lines, as these data are absent from the public record.

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.